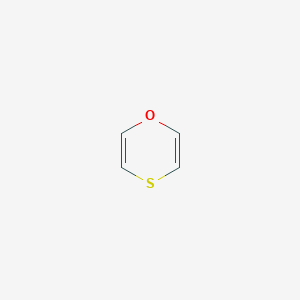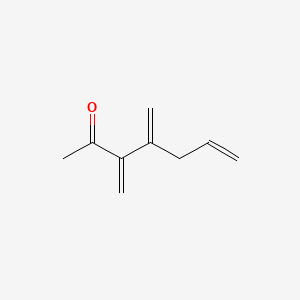![molecular formula C23H17N3O6 B13834595 5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)
5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxycarbonyl Deferasirox is a derivative of Deferasirox, an iron chelator used primarily to treat chronic iron overload conditions. This compound is characterized by its molecular formula C23H17N3O6 and a molecular weight of 431.4 g/mol . It is an impurity of Deferasirox and is utilized in various research applications, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of 5-Methoxycarbonyl Deferasirox involves several steps, primarily utilizing transition metal-catalyzed coupling reactions. One notable method includes the Chan-Lam coupling between 3,5-dibromo-1H-1,2,4-triazole and (4-(methoxycarbonyl)-phenyl)boronic acid, followed by a Suzuki-Miyaura coupling with 2-hydroxyphenyl-boronic acid pinacol ester in a microemulsion . This method is efficient and environmentally benign, avoiding the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
5-Methoxycarbonyl Deferasirox undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly with halogenated derivatives.
Coupling Reactions: The compound is often involved in Suzuki-Miyaura and Chan-Lam couplings, utilizing palladium or copper catalysts
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Methoxycarbonyl Deferasirox is extensively used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions, including cross-coupling and substitution reactions.
Biology: In proteomics research, it is used to study protein interactions and functions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methoxycarbonyl Deferasirox is similar to that of Deferasirox. It acts as an iron chelator, binding to trivalent (ferric) iron with high affinity to form a stable complex. This complex is then eliminated from the body via the kidneys . The compound’s high specificity for iron makes it effective in reducing iron overload in patients.
Comparaison Avec Des Composés Similaires
5-Methoxycarbonyl Deferasirox is compared with other iron chelators such as:
Deferasirox: The parent compound, widely used in clinical settings for iron chelation therapy.
Deferiprone: Another iron chelator with a different mechanism of action and pharmacokinetic profile.
Deferoxamine: An older iron chelator, administered via injection, with a different safety and efficacy profile.
The uniqueness of 5-Methoxycarbonyl Deferasirox lies in its specific applications in research and its role as an impurity in Deferasirox, providing insights into the compound’s stability and degradation pathways .
Propriétés
Formule moléculaire |
C23H17N3O6 |
|---|---|
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
4-[5-(2-hydroxy-5-methoxycarbonylphenyl)-3-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H17N3O6/c1-32-23(31)14-8-11-19(28)17(12-14)21-24-20(16-4-2-3-5-18(16)27)25-26(21)15-9-6-13(7-10-15)22(29)30/h2-12,27-28H,1H3,(H,29,30) |
Clé InChI |
ADZBLCFPGJKMPO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)O)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)
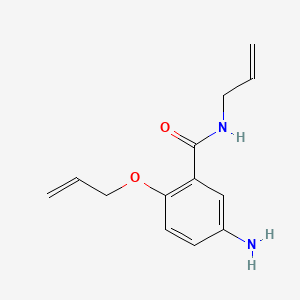
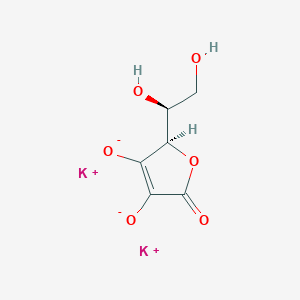
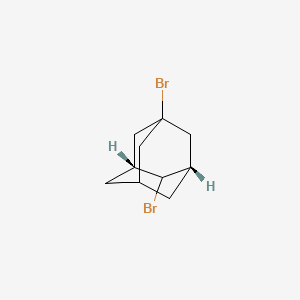
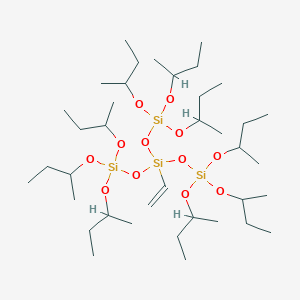
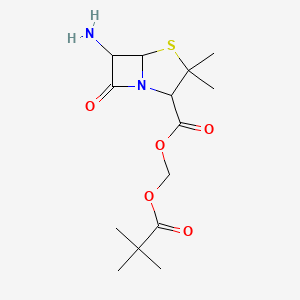
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate](/img/structure/B13834552.png)
![6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B13834556.png)
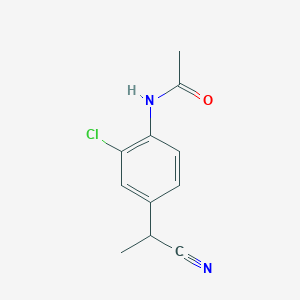
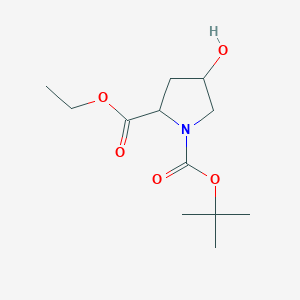
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13834584.png)
